molecular formula C23H30N2O2 B3108931 (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 169447-85-2

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No.: B3108931
CAS No.: 169447-85-2
M. Wt: 366.5 g/mol
InChI Key: WEZYFYMYMKUAHY-NRFANRHFSA-N
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Description

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate (CAS 169447-85-2) is a chiral piperazine derivative of high importance in medicinal chemistry and pharmaceutical research . This compound serves as a critical synthetic intermediate and chiral building block for the development of novel bioactive molecules. Its molecular formula is C₂₃H₃₀N₂O₂ and it has a molecular weight of 366.50 g/mol . The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen makes this reagent particularly valuable for multi-step synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions when needed. The specific stereochemistry ((S)-configuration) is crucial for researching compounds with stereospecific biological activities, potentially including central nervous system (CNS) agents and other therapeutics . Piperazine derivatives are frequently explored in the synthesis of compounds for the treatment of psychiatric disorders such as schizophrenia and treatment-resistant depression, as well as neurological conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, as it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2,4-dibenzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160637
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-85-2
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Dibenzyl Groups: The dibenzyl groups are introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its chirality makes it particularly valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
  • Reactions :
    • The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For instance:
      • Oxidation : Can be oxidized using potassium permanganate to form ketones or carboxylic acids.
      • Reduction : Reduction with lithium aluminum hydride yields primary or secondary amines.
Reaction TypeReagentProduct
OxidationKMnO₄Ketones/Carboxylic Acids
ReductionLiAlH₄Amines

Biology

  • Ligand in Receptor Binding Studies :
    • The compound is explored for its potential as a ligand in receptor binding studies, which are crucial for understanding drug-receptor interactions.
  • Biochemical Assays :
    • It serves as a probe in various biochemical assays, aiding in the study of enzyme interactions and signaling pathways.

Medicine

  • Therapeutic Properties :
    • Research indicates that (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate may have therapeutic potential as a precursor in the synthesis of pharmaceutical compounds targeting neurological disorders and cancer.
  • Case Study Example :
    • In studies investigating neuropeptide S (NPS) modulation on anxiety and locomotion, derivatives of this compound were evaluated for their effectiveness and mechanism of action, highlighting its relevance in neurobiology .

Industry

  • Specialty Chemicals :
    • The compound is employed in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stereochemical Variants

Enantiomeric Pair: (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
  • CAS No.: 481038-74-8
  • Molecular Formula : C23H30N2O2
  • Key Differences : The (R)-enantiomer shares identical substituents but exhibits opposite stereochemistry at the chiral center. This enantiomer is commercially available from suppliers like CymitQuimica and Combi-Blocks, with pricing varying by quantity (e.g., 100 mg: "To inquire"; 250 mg: "To inquire") .
  • Implications : Enantiomers may display divergent pharmacokinetic or binding properties in biological systems. For example, in drug development, one enantiomer might act as an agonist while the other is inactive or antagonistic .
Substituent Variations
Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Notes
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate 169447-86-3 C16H22N2O2 2-benzyl 274.36 Single benzyl group; reduced steric bulk compared to the target compound .
(R)-tert-Butyl 2-phenylpiperazine-1-carboxylate 859518-32-4 C15H21N2O2 2-phenyl 261.34 Phenyl group (less lipophilic than benzyl); similarity score 1.00 despite structural differences .
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate - C17H23N5O2 3-(triazolylphenyl) 337.40 Heterocyclic triazole substituent; synthesized via automated methods (58% yield) .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 C14H27N3O2 4-piperidinyl 269.38 Bulky piperidine substituent; lower molecular weight and altered Log P (lipophilicity) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (Log P) :
    • The target compound’s two benzyl groups confer higher lipophilicity (estimated Log P >3) compared to phenyl (Log P ~2.5) or triazole derivatives (Log P ~1.8). This impacts membrane permeability and bioavailability .
  • Synthetic Accessibility :
    • Automated synthesis methods (e.g., capsule-based systems) achieve moderate yields (58%) for triazole derivatives , whereas manual Boc protection of piperazines typically yields >70% .

Biological Activity

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and dibenzyl substitutions, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 169447-85-2
  • Molecular Formula : C20H30N2O2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available piperazine derivatives. The process often includes:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the tert-butyl and dibenzyl groups , often via alkylation reactions using appropriate halides.
  • Carboxylation to incorporate the carboxylic acid functionality.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in neurological and reproductive functions.

Pharmacological Studies

Recent studies have demonstrated that piperazine derivatives can exhibit a range of biological activities:

  • Neurotransmitter Modulation : Piperazine compounds have been shown to modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase, which could have implications for treating neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, with specific attention to their spermicidal and antitrichomonal activities. For instance, variations in the alkyl groups at R1 and R2 positions significantly influenced their spermicidal efficacy .

Case Studies

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives as acetylcholinesterase inhibitors; found potential for treating Alzheimer's disease .
Research on Spermicidal ActivityVariants of dibenzylpiperazine derivatives showed enhanced spermicidal activity; one compound was found to be 840 times more effective than a reference standard .
Antimicrobial EfficacyDemonstrated moderate antifungal and antitrichomonal activities in various piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. Key steps include:

  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane at 0–25°C .
  • Benzylation : Double benzylation at positions 2 and 4 of the piperazine ring using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (~80°C). Reaction progress is monitored via TLC .
  • Chiral Resolution : For the (S)-enantiomer, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) may be employed, followed by HPLC purification with a chiral stationary phase (e.g., Chiralpak® AD-H column) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the piperazine backbone, benzyl substituents, and Boc group. Splitting patterns (e.g., doublets for diastereotopic protons) confirm stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Chiral HPLC distinguishes enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.2748) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Safety : Use PPE (gloves, goggles) due to potential acute oral toxicity (GHS Category 4). Avoid sparks/open flames during transfers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity measurements during synthesis?

  • Methodological Answer :

  • Cross-Validation : Combine chiral HPLC with polarimetry or circular dichroism (CD) spectroscopy. For example, compare retention times with a known (R)-enantiomer standard (e.g., CAS 481038-74-8) .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals (solvent: ethyl acetate/hexane) and analyzing with SHELXL (Mo Kα radiation, θ range 2.5–28°). Hydrogen-bonding networks in the crystal lattice validate stereochemistry .

Q. What experimental strategies are effective for studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Replace benzyl groups via palladium-catalyzed coupling. Optimize catalysts (e.g., Pd₂(dba)₃/Xantphos) and bases (Cs₂CO₃) in toluene at 110°C .
  • Kinetic Studies : Use in-situ IR or LC-MS to track intermediate formation. Quench aliquots at intervals and analyze by HPLC .

Q. How can computational modeling complement experimental data for mechanistic studies?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in benzylation or Boc deprotection. Compare computed NMR shifts with experimental data .
  • Molecular Docking : Screen for biological targets (e.g., GPCRs) using AutoDock Vina. Validate binding poses with SPR (surface plasmon resonance) assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent drying (vacuum oven, 40°C) to remove solvent traces, which may depress melting points .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives). Purify via flash chromatography (hexane/ethyl acetate gradient) .
  • Collaborative Validation : Share samples with independent labs for parallel NMR/HPLC analysis to rule out instrumentation bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 2
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(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

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